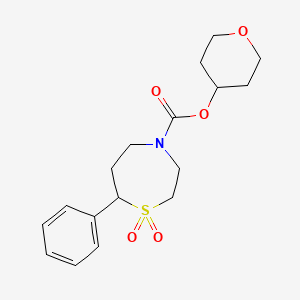

tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

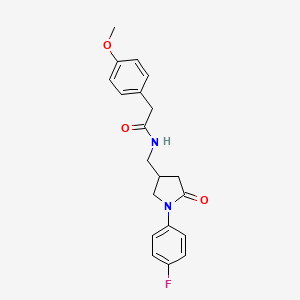

Tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide, commonly known as TTPC, is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. TTPC belongs to the class of thiazepine derivatives and is synthesized through a multistep process involving various chemical reactions.

Aplicaciones Científicas De Investigación

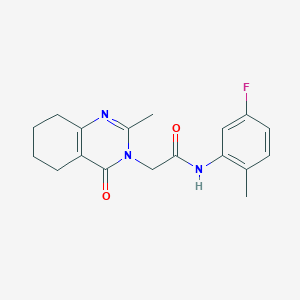

- Researchers have synthesized a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives, including this compound . These derivatives were evaluated for their in vitro antibacterial activity against both Gram-positive (e.g., Enterococcus, Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Salmonella, Klebsiella, Escherichia coli) bacteria.

- Among all the synthesized compounds, this compound (7a) demonstrated significant biological activity . Its LibDock score (162.751 kcal/mol) indicated favorable binding affinity.

Antibacterial Activity

Biological Activity and LibDock Score

DNA Damage Detection

Mecanismo De Acción

Target of Action

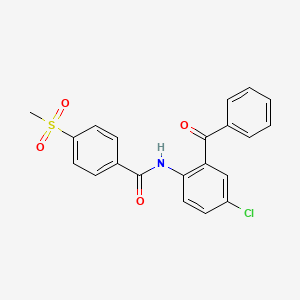

Similar compounds have been known to target a disintegrin and metalloproteinase with thrombospondin motifs .

Mode of Action

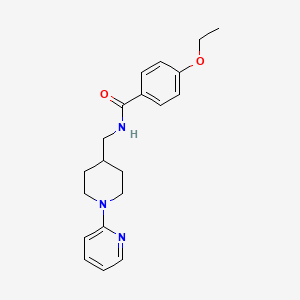

It is known that similar compounds inhibit the ileal sodium/bile acid cotransporter . This inhibition reduces the reabsorption of bile acids, leading to an increase in bile acid synthesis from cholesterol.

Biochemical Pathways

The compound oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate affects the bile acid synthesis pathway. By inhibiting the ileal sodium/bile acid cotransporter, it prevents the reabsorption of bile acids, forcing the body to synthesize more bile acids from cholesterol . This can lead to a decrease in cholesterol levels.

Pharmacokinetics

Similar compounds have a moderate duration of action and are given once daily

Result of Action

Similar compounds have been indicated for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis .

Propiedades

IUPAC Name |

oxan-4-yl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5S/c19-17(23-15-7-11-22-12-8-15)18-9-6-16(24(20,21)13-10-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCALERUDQIZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2542253.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2542265.png)

![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542267.png)

![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)

![N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2542273.png)

![4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2542274.png)